molecular formula C9H20N2O B1346340 Nonanohydrazide CAS No. 3338-51-0

Nonanohydrazide

Cat. No.: B1346340
CAS No.: 3338-51-0
M. Wt: 172.27 g/mol
InChI Key: HMYRUXBSDBAVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonanohydrazide is an organic compound with the chemical formula C₉H₂₀N₂O. It is a hydrazide derivative of nonanoic acid, characterized by the presence of a hydrazide functional group (-CONHNH₂) attached to a nonane chain. This compound is known for its applications in various chemical and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonanohydrazide is typically synthesized through the reaction of nonanoic acid with hydrazine. The process involves the esterification of nonanoic acid followed by the reaction with hydrazine to form the hydrazide. The reaction conditions often include the use of an organic solvent and a catalyst to facilitate the esterification process. The product is then purified through crystallization and other purification techniques .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: Nonanohydrazide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: this compound can participate in substitution reactions where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives depending on the substituent introduced.

Scientific Research Applications

Nonanohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which nonanohydrazide exerts its effects involves its interaction with various molecular targets and pathways. The hydrazide group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, this compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds and the synthesis of complex molecules.

Comparison with Similar Compounds

Nonanohydrazide can be compared with other hydrazide derivatives, such as:

    Octanohydrazide: Similar in structure but with a shorter carbon chain.

    Decanohydrazide: Similar in structure but with a longer carbon chain.

    Benzohydrazide: Contains an aromatic ring instead of an aliphatic chain.

Uniqueness: this compound’s uniqueness lies in its specific chain length and the presence of the hydrazide functional group, which imparts distinct chemical properties and reactivity. Its balance of hydrophobic and hydrophilic characteristics makes it suitable for a wide range of applications in different fields .

Properties

IUPAC Name

nonanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-2-3-4-5-6-7-8-9(12)11-10/h2-8,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYRUXBSDBAVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284166
Record name nonanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3338-51-0
Record name Nonanoic acid, hydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name nonanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nonanohydrazide
Reactant of Route 2
Reactant of Route 2
Nonanohydrazide
Reactant of Route 3
Reactant of Route 3
Nonanohydrazide
Reactant of Route 4
Reactant of Route 4
Nonanohydrazide
Reactant of Route 5
Nonanohydrazide
Reactant of Route 6
Nonanohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.